molecular formula C23H27NO4 B8178284 (S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid

(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid

Cat. No.: B8178284
M. Wt: 381.5 g/mol
InChI Key: AIAGNSKPTZNWEM-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid is a derivative of amino acids, often used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly employed in solid-phase peptide synthesis to protect the amino group during the elongation of the peptide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Methylation: The protected amino acid is then subjected to methylation to introduce the N-methyl group. This can be done using methyl iodide in the presence of a base like potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid can undergo various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Coupling: HBTU, DIPEA (N,N-diisopropylethylamine), and DMF.

Major Products Formed

    Deprotection: The free amino acid without the Fmoc group.

    Coupling: Peptides or longer amino acid chains.

Scientific Research Applications

(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid is primarily used in:

    Peptide Synthesis: As a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: In the development of peptide-based drugs.

    Biological Research: Studying protein interactions and functions.

Mechanism of Action

The compound itself does not have a direct mechanism of action but serves as a precursor in peptide synthesis. The peptides synthesized using this compound can have various biological activities depending on their sequence and structure.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: Such as Fmoc-Lysine, Fmoc-Arginine.

    N-methyl amino acids: Such as N-methyl-L-alanine.

Uniqueness

(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid is unique due to its specific structure, which combines the Fmoc protecting group with an N-methylated amino acid. This combination is useful in the synthesis of peptides with specific structural and functional properties.

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-15(2)12-13-21(22(25)26)24(3)23(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,25,26)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAGNSKPTZNWEM-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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